molecular formula C17H19NS B14779095 1-Benzyl-3-(phenylthio)pyrrolidine

1-Benzyl-3-(phenylthio)pyrrolidine

Cat. No.: B14779095
M. Wt: 269.4 g/mol
InChI Key: FFZCMGLSJMOGPP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(phenylthio)pyrrolidine is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. This compound features a benzyl group and a phenylthio ether substituent on the pyrrolidine ring, a saturated scaffold highly valued for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates . The pyrrolidine ring is a privileged structure in pharmaceuticals, found in numerous bioactive molecules and FDA-approved drugs due to its favorable properties, such as contributing to molecular complexity and improving solubility . The specific stereochemistry of the compound, available in the (S)-enantiomer form, is critical for binding to enantioselective biological targets, allowing researchers to explore structure-activity relationships with high precision . This makes it a versatile building block for developing novel therapeutic agents. Its potential research applications align with the broader use of N-benzylpyrrolidine derivatives, which are investigated as multifunctional ligands for complex diseases. For instance, similar structural frameworks have been explored in the design of compounds for central nervous system (CNS) targets and for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease research . As a chiral synthon, this compound is intended for use in synthetic and pharmaceutical chemistry applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H19NS

Molecular Weight

269.4 g/mol

IUPAC Name

1-benzyl-3-phenylsulfanylpyrrolidine

InChI

InChI=1S/C17H19NS/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)19-16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

FFZCMGLSJMOGPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1SC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-(phenylthio)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

    Introduction of Substituents: The benzyl and phenylthio groups are introduced through functionalization of the preformed pyrrolidine ring.

Industrial Production Methods

Industrial production methods for (S)-1-Benzyl-3-(phenylthio)pyrrolidine would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-(phenylthio)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the phenylthio group to a thiol.

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl or phenylthio groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

(S)-1-Benzyl-3-(phenylthio)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-(phenylthio)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator of protein function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets .

Comparison with Similar Compounds

Table 2: Spectroscopic Signatures and Functional Implications

Compound Type IR Peaks (cm⁻¹) NMR Features (δ, ppm) Functional Implications
TMSO Derivatives (2b, 2c) 1248–1250 (Si-O stretch) δ 0.07 (TMS), 7.2–7.4 (aromatic) Silyl ethers act as protective groups
Trifluoroacetamido Derivatives - - Electron-withdrawing, enhances stability
Bromoethyl Derivatives - - Facilitates alkylation or cross-coupling

Analysis:

  • TMSO Derivatives: Strong Si-O stretching vibrations (~1250 cm⁻¹) confirm silyl ether formation . The δ 0.07 ppm signal in NMR corresponds to trimethylsilyl protons, while aromatic protons (δ 7.2–7.4) confirm benzyl and aryl substituents .
  • Trifluoroacetamido Group: The trifluoroacetyl moiety (C₁₃H₁₅F₃N₂O) enhances metabolic stability, making it valuable in medicinal chemistry .

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